

An In-depth Technical Guide to NSC 185058: A Novel Autophagy Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 185058

Cat. No.: B1680198

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Abstract

NSC 185058 has emerged as a significant small molecule inhibitor of autophagy, a fundamental cellular process implicated in both normal physiology and various disease states, including cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **NSC 185058**. It details its mechanism of action as a potent antagonist of ATG4B, a key cysteine protease in the autophagy pathway. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its role in cellular signaling pathways, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Properties and Structure

NSC 185058 is a small molecule with a molecular formula of $C_{11}H_9N_3S$ and a molecular weight of 215.27 g/mol .^[1] It presents as a light yellow to yellow solid.^[1] The structural and identifying information for **NSC 185058** is presented in Table 1.

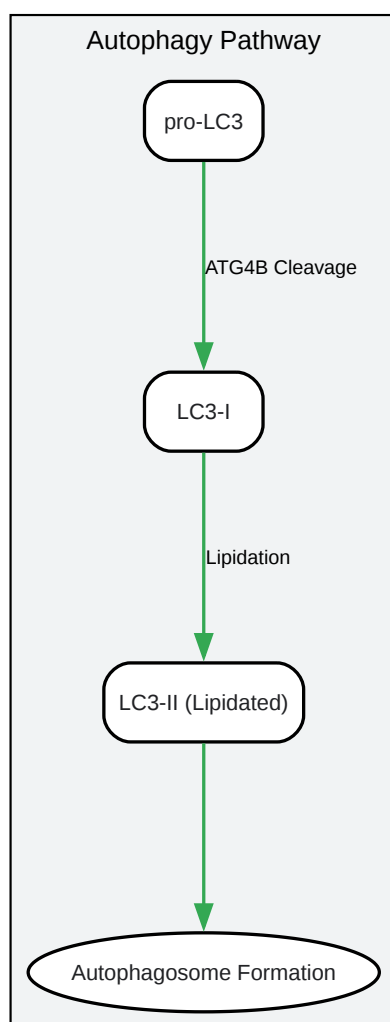
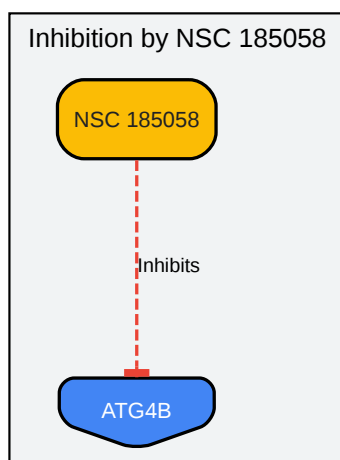
Table 1: Chemical and Structural Properties of **NSC 185058**

Property	Value
IUPAC Name	N-(pyridin-2-yl)pyridine-2-carbothioamide
CAS Number	39122-38-8[1]
Molecular Formula	C ₁₁ H ₉ N ₃ S[1]
Molecular Weight	215.27 g/mol [1]
SMILES	<chem>S=C(C1=NC=CC=C1)NC2=NC=CC=C2</chem> [1]
Appearance	Light yellow to yellow solid[1]
Solubility	Soluble in DMSO (≥ 125 mg/mL)[1]

Mechanism of Action: Inhibition of ATG4B and Autophagy

NSC 185058 functions as a direct inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B), a crucial enzyme in the autophagy cascade.[1][2] ATG4B is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form, LC3-I, and its subsequent lipidation to LC3-II, a key step in autophagosome formation.[3] By inhibiting ATG4B, **NSC 185058** effectively blocks the lipidation of LC3B, thereby attenuating autophagic activity.[2][4]

A significant aspect of **NSC 185058**'s mechanism is its specificity. Studies have shown that it does not affect the mTOR or PtdIns3K signaling pathways, which are also key regulators of autophagy.[2][4] This specificity makes **NSC 185058** a valuable tool for studying the precise role of ATG4B in autophagy and related cellular processes. NSC185058 is thought to interact with the catalytic triad of ATG4B, specifically in a pocket containing His280 and Asp278.[5]



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Caption: Mechanism of action of **NSC 185058** in the autophagy pathway.

Biological Activity and Therapeutic Potential

The inhibitory effect of **NSC 185058** on autophagy has demonstrated significant biological consequences, particularly in the context of cancer. By suppressing autophagy, which can act as a pro-survival mechanism for cancer cells under stress, **NSC 185058** has been shown to decrease the tumorigenicity of glioblastoma (GBM) cells and enhance the anti-tumor activity of radiation therapy.^[1] Furthermore, it has been shown to attenuate the growth of osteosarcoma tumors.^[2]

The cytotoxic effects of **NSC 185058** are more pronounced in cancer cells under nutrient-deprived conditions, consistent with its role as an autophagy inhibitor.^[2] This suggests a potential therapeutic strategy where **NSC 185058** could be used to sensitize cancer cells to conventional therapies or to exploit the metabolic vulnerabilities of tumors.

Table 2: Quantitative Biological Activity of **NSC 185058**

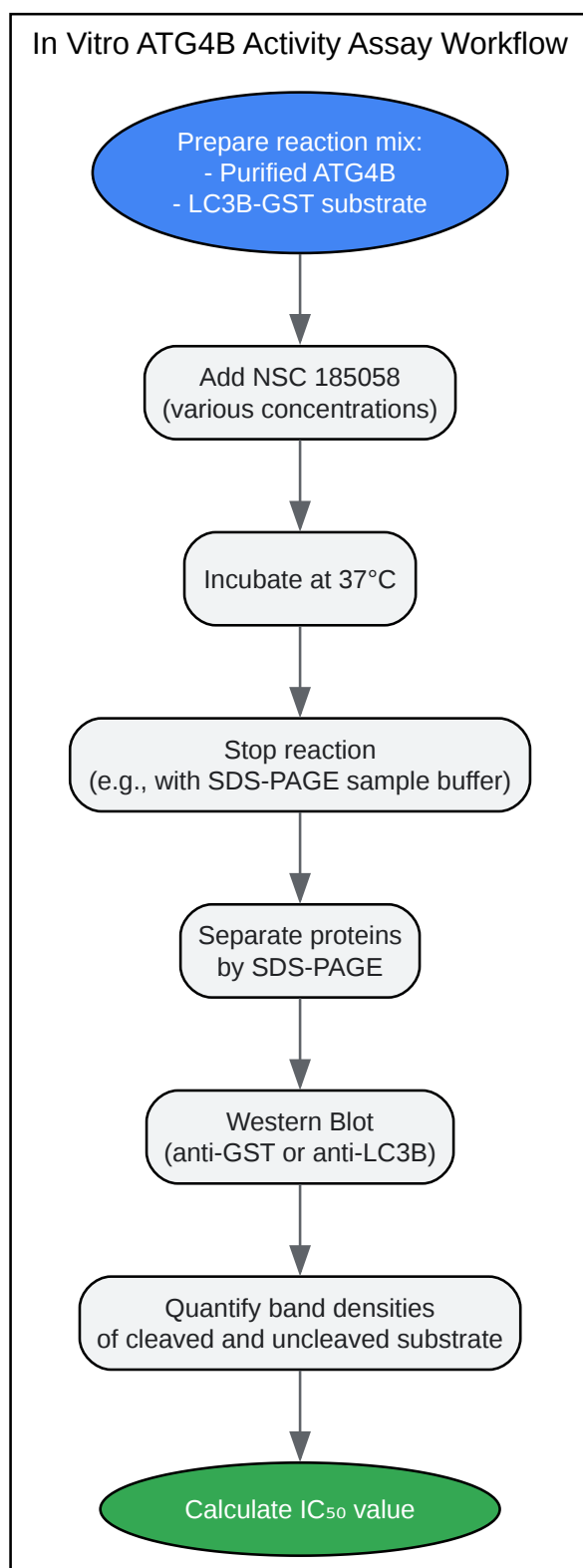
Parameter	Value	Cell Line/System	Reference
IC ₅₀ (ATG4B cleavage of LC3B-GST)	51 μ M	In vitro	^[2]

Experimental Protocols

In Vitro ATG4B Activity Assay

This protocol is based on the methodology described by Li et al. and is used to determine the inhibitory effect of **NSC 185058** on the enzymatic activity of ATG4B.^[2]

Workflow:



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Caption: Workflow for the in vitro ATG4B activity assay.

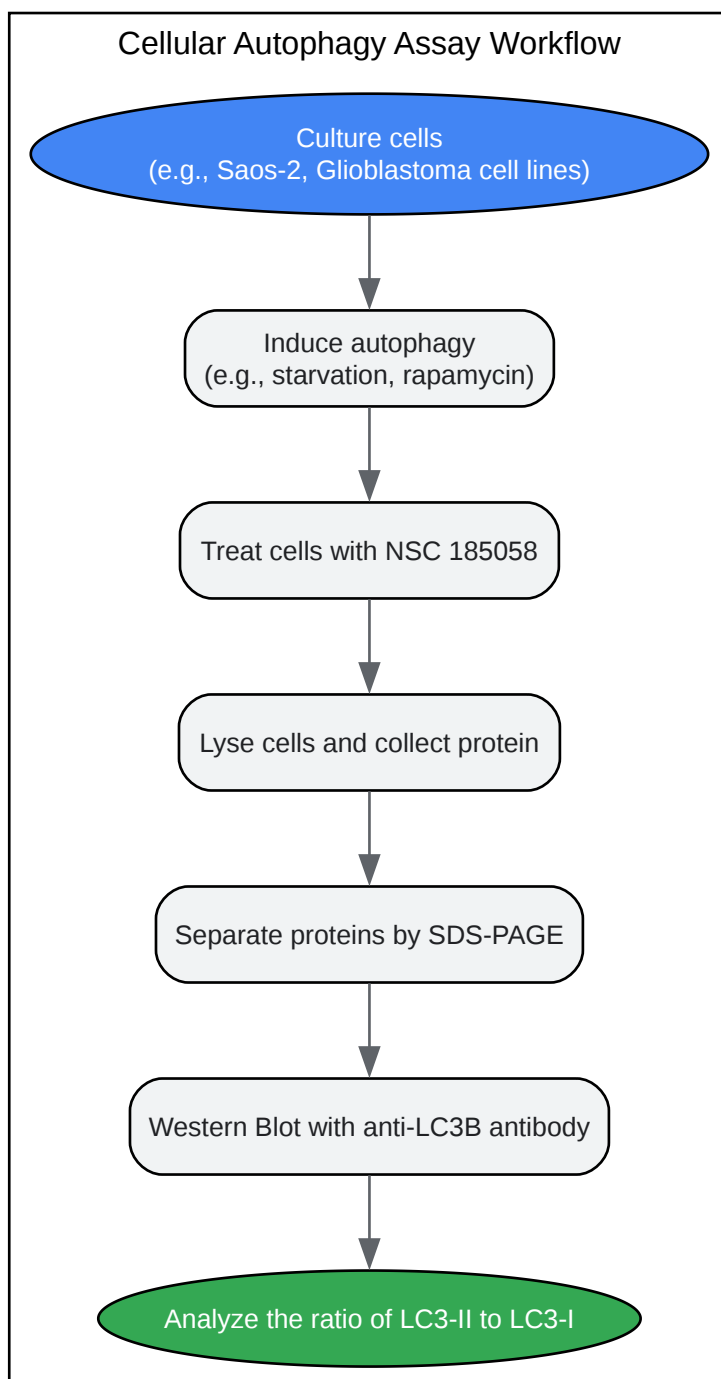
Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing purified recombinant ATG4B enzyme and a substrate such as LC3B fused to Glutathione S-transferase (GST).
- **Inhibitor Addition:** Add **NSC 185058** at a range of concentrations to the reaction mixtures. A DMSO control should be included.
- **Incubation:** Incubate the reactions at 37°C for a specified time to allow for enzymatic cleavage of the substrate.
- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
- **Analysis:** Separate the protein products by SDS-PAGE and visualize them by Western blotting using an antibody against GST or LC3B.
- **Quantification:** Quantify the band intensities of the full-length substrate and the cleaved products.
- **IC₅₀ Determination:** Calculate the concentration of **NSC 185058** that results in 50% inhibition of ATG4B activity.

Cellular Autophagy Assay (LC3B Lipidation)

This protocol is used to assess the effect of **NSC 185058** on autophagy in a cellular context by monitoring the conversion of LC3-I to LC3-II.

Workflow:



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Caption: Workflow for the cellular autophagy assay.

Methodology:

- Cell Culture: Plate cells (e.g., Saos-2 osteosarcoma cells or glioblastoma cells) and allow them to adhere.
- Autophagy Induction: Induce autophagy by methods such as amino acid starvation or treatment with an mTOR inhibitor like rapamycin.
- Treatment: Treat the cells with various concentrations of **NSC 185058** for a defined period.
- Protein Extraction: Lyse the cells and collect the total protein lysates.
- Western Blotting: Separate the proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for LC3B.
- Analysis: Visualize and quantify the bands corresponding to LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon treatment with **NSC 185058** indicates inhibition of autophagy.

Conclusion

NSC 185058 is a valuable chemical probe for studying the role of ATG4B in autophagy and holds promise as a lead compound for the development of novel anticancer therapeutics. Its specific mechanism of action and demonstrated efficacy in preclinical models of cancer warrant further investigation. This guide provides a foundational resource for researchers to design and execute studies involving **NSC 185058**, with the aim of advancing our understanding of autophagy and its therapeutic manipulation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to NSC 185058: A Novel Autophagy Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680198#chemical-properties-and-structure-of-nsc-185058]

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